![molecular formula C36H20B2N2O8 B3177498 ((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid CAS No. 1798300-46-5](/img/structure/B3177498.png)
((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid
説明
((1,3,8,10-Tetraoxo-1,3,8,10-tetrahydroanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9-diyl)bis(4,1-phenylene))diboronic acid is a useful research compound. Its molecular formula is C36H20B2N2O8 and its molecular weight is 630.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaics and Light Harvesting
The compound’s π-conjugated system and boron-containing moieties make it an excellent candidate for photovoltaic applications. Researchers have explored its potential as a sensitizer in dye-sensitized solar cells (DSSCs) and organic photovoltaic devices (OPVs). Its absorption properties in the visible and near-infrared regions allow efficient light harvesting, contributing to enhanced energy conversion efficiency .
Organic Electronics and Semiconductors
The compound’s planar structure and electron-rich character make it suitable for organic field-effect transistors (OFETs) and organic semiconductors. By incorporating it into thin-film transistors, researchers aim to improve charge transport and device performance. Its ability to form stable interfaces with other organic materials is advantageous for constructing high-performance electronic devices .
Catalysis and Cross-Coupling Reactions
Boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions. This compound’s boronic acid functionality can participate in C-C bond formation, enabling the synthesis of complex organic molecules. Additionally, its unique structure may offer new opportunities for catalytic applications, such as selective transformations or asymmetric reactions .
Supramolecular Chemistry
The compound’s rigid backbone and boronic acid groups facilitate supramolecular interactions. Researchers have explored its use in host-guest systems, molecular recognition, and self-assembly. Its ability to form stable complexes with other molecules opens avenues for designing functional materials, sensors, and drug delivery systems .
Biomedical Applications
Given its boronic acid functionality, this compound has potential in targeted drug delivery. Researchers have investigated its conjugation with biomolecules (e.g., peptides, antibodies) to selectively deliver therapeutic agents to specific cells or tissues. Its stability and biocompatibility are crucial factors for successful biomedical applications .
Materials Science and Nanotechnology
The compound’s boron-containing core and extended π-systems make it interesting for materials science. It could serve as a building block for designing novel materials, such as luminescent polymers, liquid crystals, or functional coatings. Its unique properties may find applications in optoelectronics, sensors, and nanomaterials .
- Materials Today Chemistry (DOI: 10.1016/j.mtchem.2023.101611)
- ChemicalBook (Date: 2023-04-23)
- Energy & Environmental Science (Date: 2022-12-08) .
特性
IUPAC Name |
[4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20B2N2O8/c41-33-25-13-9-21-23-11-15-27-32-28(36(44)40(35(27)43)20-7-3-18(4-8-20)38(47)48)16-12-24(30(23)32)22-10-14-26(31(25)29(21)22)34(42)39(33)19-5-1-17(2-6-19)37(45)46/h1-16,45-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGQWJNWGTJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)B(O)O)C2=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20B2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



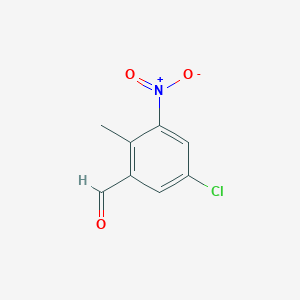

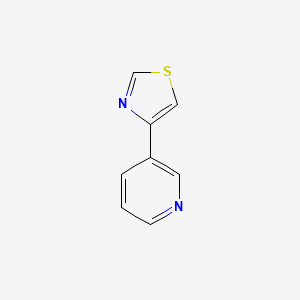

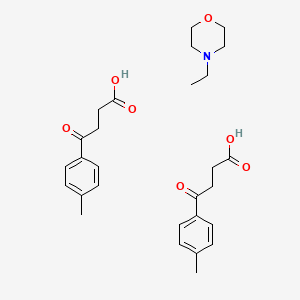

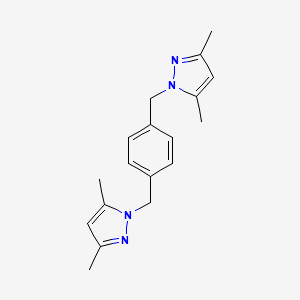
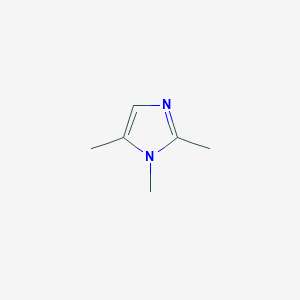
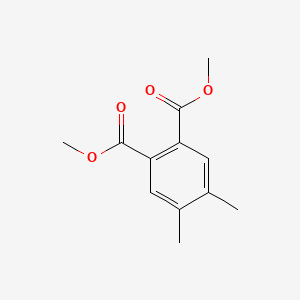
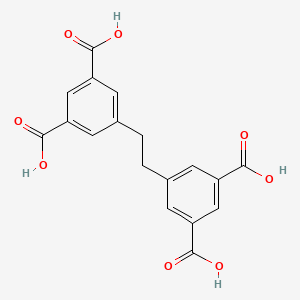
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)